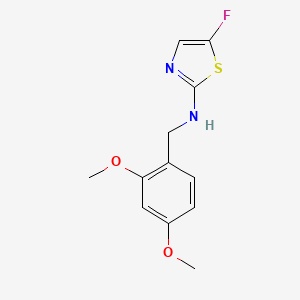

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine, or 5-F-DMBA, is an organic compound and a derivative of thiazole. It is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 5-F-DMBA is a useful experimental tool for scientists as it has a wide range of potential applications, including in the fields of biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Application in Carbohydrate Chemistry

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been used in carbohydrate chemistry, specifically as a protective group for 2-acetamido glycosyl donors. Kelly and Jensen (2001) demonstrated its use in synthesizing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(2,4-dimethoxybenzylacetamido)-β-D-glucopyranose. This protective group facilitated higher yields in glycosylation reactions compared to unprotected glycosyl donors (Kelly & Jensen, 2001).

Use in Synthesis of Ceria Nanoparticles

Veranitisagul et al. (2011) explored the use of this compound derivatives as ligands for rare earth metal ions, specifically cerium(III). This led to the successful preparation of single-phase ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes (Veranitisagul et al., 2011).

Involvement in Pharmacological Studies

Although specific applications of this compound in pharmacology were not found in the search results, derivatives of similar compounds have been studied for their pharmacological properties. Safonov (2018) investigated derivatives of 1,2,4-triazole, a structurally related compound, for their potential in pharmacological correction of fatigue (Safonov, 2018).

Role in Heterocyclic Chemistry

Wu and Yang (2009) discussed the synthesis of thiazoles, a class of compounds related to this compound, highlighting their significance in medicinal chemistry and natural products. They specifically mentioned the large-scale synthesis of 2-amino-5-fluorothiazole, a structurally similar compound, as a component of glucokinase inhibitors (Wu & Yang, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in medicinal chemistry and drug development . The presence of the fluorothiazol-2-amine group suggests that it might interact with biological targets that have affinity for this moiety.

Action Environment

The stability and efficacy of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The dimethoxybenzyl group in the compound might provide some stability against oxidising and reducing agents, as well as bases and nucleophiles .

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPVMLIIPGNCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)